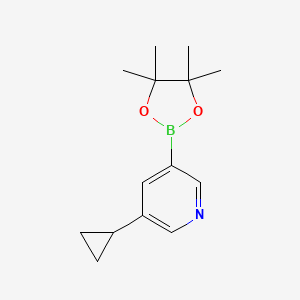
2-(4-Chlorophenyl)-6-fluorobenzoic acid
Descripción general
Descripción
The compound “2-(4-Chlorophenyl)-6-fluorobenzoic acid” is likely to be an aromatic compound due to the presence of phenyl groups . It contains a carboxylic acid group (-COOH), a fluorine atom, and a chlorine atom attached to the phenyl rings. This suggests that it might have properties similar to other halogenated aromatic compounds .
Synthesis Analysis
While specific synthesis methods for “2-(4-Chlorophenyl)-6-fluorobenzoic acid” are not available, similar compounds are often synthesized through methods like nucleophilic aromatic substitution or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-6-fluorobenzoic acid” would likely show the characteristic aromatic rings of the phenyl groups, the carboxylic acid group, and the positions of the chlorine and fluorine atoms .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of carboxylic acids and halogenated aromatic compounds. This might include reactions like esterification or halogen exchange .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)-6-fluorobenzoic acid” would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Application in Solar Cell Technology
2-(4-Chlorophenyl)-6-fluorobenzoic acid and its derivatives have been investigated for their use in improving the efficiency of organic solar cells. A study by Tan et al. (2016) demonstrated that 4-halobenzoics, including 4-fluorobenzoic acid, when applied to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate), significantly enhanced the conductivity of the material. This modification led to a substantial increase in power conversion efficiency of ITO-free organic solar cells (Tan et al., 2016).
Role in Environmental Degradation Studies
Research by Schreiber et al. (1980) focused on the degradation of fluorobenzoic acids by Pseudomonas sp. B13, proposing a catabolic pathway based on metabolites isolated. This study provides valuable insights into environmental degradation processes of fluorobenzoates, including compounds similar to 2-(4-Chlorophenyl)-6-fluorobenzoic acid (Schreiber et al., 1980).
Use in Molecular Structure Analysis
The study of molecular structures and spectroscopic characterization of compounds similar to 2-(4-Chlorophenyl)-6-fluorobenzoic acid has been conducted by Wazzan et al. (2016). Their research utilized DFT and TD-DFT/PCM calculations to analyze the structure, spectroscopic properties, and non-linear optical (NLO) activities of such compounds (Wazzan et al., 2016).
Application in Photovoltaic Efficiency Modeling
Spectroscopic and quantum mechanical studies, including photovoltaic efficiency modeling of benzothiazolinone acetamide analogs, were carried out by Mary et al. (2020). These compounds, which include fluorinated analogs similar to 2-(4-Chlorophenyl)-6-fluorobenzoic acid, have shown potential for use in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).
Insights into Reaction Mechanisms with Organolithium Reagents
A study by Gohier et al. (2003) examined the reactions of organolithium reagents with unprotected 2-halobenzoic acids, including 2-fluorobenzoic acid, providing key insights into the reaction mechanisms and selectivities relevant to compounds like 2-(4-Chlorophenyl)-6-fluorobenzoic acid (Gohier et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-6-4-8(5-7-9)10-2-1-3-11(15)12(10)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMAPMJGEJWYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689575 | |
| Record name | 4'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-6-fluorobenzoic acid | |
CAS RN |
1261921-07-6 | |
| Record name | 4'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine](/img/structure/B595108.png)
![N-[2-[ethoxy(ethyl)phosphinothioyl]sulfanylethyl]-N-methylsulfonylmethanesulfonamide](/img/structure/B595109.png)

